1-(Carboxycarbonyl)cyclopropanecarboxylic acid

Physicochemical property Drug design Lead optimization

1-(Carboxycarbonyl)cyclopropanecarboxylic acid (CAS 421548-65-4), systematically known as cyclopropaneacetic acid, 1-carboxy-α-oxo-, is a cyclopropane diacid containing both a carboxylic acid and an α-keto acid functional group. It has the molecular formula C6H6O5 and a molecular weight of 158.11 g/mol.

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
Cat. No. B13098199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Carboxycarbonyl)cyclopropanecarboxylic acid
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)C(=O)O)C(=O)O
InChIInChI=1S/C6H6O5/c7-3(4(8)9)6(1-2-6)5(10)11/h1-2H2,(H,8,9)(H,10,11)
InChIKeyDNSMEOJSGWPCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Carboxycarbonyl)cyclopropanecarboxylic Acid: Baseline Identity and Procurement-Relevant Characteristics


1-(Carboxycarbonyl)cyclopropanecarboxylic acid (CAS 421548-65-4), systematically known as cyclopropaneacetic acid, 1-carboxy-α-oxo-, is a cyclopropane diacid containing both a carboxylic acid and an α-keto acid functional group . It has the molecular formula C6H6O5 and a molecular weight of 158.11 g/mol . Predicted physical properties include a density of 1.8±0.1 g/cm³, a boiling point of 357.4±21.0 °C at 760 mmHg, and a calculated LogP of -1.76 . This building block is primarily utilized as a research intermediate in organic synthesis, where the strained cyclopropane ring and the reactive α-keto acid moiety offer unique reactivity not found in simpler analogs .

Research intermediate for organic synthesis
Strained cyclopropane and α-keto acid reactivity
Orthogonal reactivity profile for selective transformations

Why 1-(Carboxycarbonyl)cyclopropanecarboxylic Acid Cannot Be Replaced by General-Purpose Cyclopropane Diacids


Generic substitution with simpler cyclopropane carboxylic acids, such as 1,1-cyclopropanedicarboxylic acid, fails for applications requiring orthogonal reactivity or specific physicochemical properties. The α-keto acid group in 1-(carboxycarbonyl)cyclopropanecarboxylic acid introduces a second, electronically distinct carbonyl, leading to a predicted lower pKa and higher polarity (LogP -1.76) compared to the parent diacid (pKa ~1.82, LogP ~0.30) [1]. This structural difference fundamentally alters its reaction profile; for instance, it is primed for decarboxylative rearrangements that are not accessible to classic geminal cyclopropane dicarboxylic acids . These quantifiable distinctions in acidity and lipophilicity directly impact synthetic strategy, purification, and the viability of a building block for a given target, making blind interchange unfeasible.

Electronic Property Mismatch
α-Keto acid group significantly alters acidity and polarity compared to simple cyclopropane diacids, affecting phase partitioning and purification strategy.
Reactivity Pathway Divergence
Enables decarboxylative rearrangements not accessible to geminal cyclopropane dicarboxylic acids, limiting direct substitution in reactions relying on this unique pathway.

Quantitative Selectivity Guide: 1-(Carboxycarbonyl)cyclopropanecarboxylic Acid vs. Closest Analogs


Enhanced Acidity and Polar Surface Area Through α-Keto Substitution

The introduction of the α-keto group in 1-(carboxycarbonyl)cyclopropanecarboxylic acid significantly increases its acidity and polar surface area compared to the simplest analogue, 1,1-cyclopropanedicarboxylic acid . While an experimentally measured pKa for the target compound is not available, the chemically analogous 2-cyclopropyl-2-oxoacetic acid has a predicted pKa of 2.57±0.54, indicating the α-keto acid is a much stronger acid than the 1,1-diacid (pKa 1.82) [1]. The target compound's negative LogP (-1.76) further quantifies its higher hydrophilicity relative to the 1,1-diacid (LogP ~0.30), impacting formulation and chromatographic behavior [1].

Acidity & Polarity Shift
Data to verify
Target LogP −1.76; predicted pKa ~2.57 (analogue) vs. 1,1-diacid pKa 1.82, LogP ~0.30.
Supports reactivity and purification strategy selection.
Predicted values; confirm experimentally.
Physicochemical property Drug design Lead optimization

Unique Entry into 2-Substituted 4,5-Dihydrofuran Scaffolds via Decarboxylation

Compounds of the class α-(carbonyl)cyclopropane carboxylic acids, to which 1-(carboxycarbonyl)cyclopropanecarboxylic acid belongs, undergo a specific thermal decarboxylative rearrangement to form 2-substituted-4,5-dihydrofurans . The mechanism involves ring-opening to an α-allyl-β-keto acid intermediate and is a reactivity pathway unavailable to simple cyclopropane monocarboxylic acids or 1,1-diacids, which lack the requisite α-carbonyl group . This reaction provides a direct, atom-economical route to a dihydrofuran ring system, a motif common in natural products, from the target compound.

Dihydrofuran Synthesis
Class-level
Thermal decarboxylative rearrangement to 2-substituted-4,5-dihydrofurans at 120 °C.
Provides a distinct synthetic disconnection for dihydrofuran scaffolds.
Class-level inference; verify for this exact compound.
Synthetic methodology Heterocyclic chemistry Decarboxylative rearrangement

Potential for Dual Decarboxylative Functionalization vs. Mono-Acid Analogs

Unlike cyclopropanecarboxylic acid, which possesses a single carboxyl group for decarboxylative cross-coupling, 1-(carboxycarbonyl)cyclopropanecarboxylic acid contains two chemically distinct carboxyl units (COOH and COCOOH) . This structural feature allows, in principle, for sequential or orthogonal activation strategies. The α-keto acid can undergo decarboxylation under milder conditions than the standard carboxylic acid, as inferred from the known lower thermal stability of α-keto acids [1]. This differential reactivity, while not yet documented in direct head-to-head studies for this exact compound, provides a theoretical basis for site-selective functionalization not achievable with 1,1-cyclopropanedicarboxylic acid, where the two carboxyl groups are electronically equivalent.

Differentiated Handles
Class-level
Two distinct carboxyl groups (COOH and COCOOH) enable potential orthogonal activation strategies.
May support sequential functionalization approaches.
Not yet demonstrated in direct studies; review experimentally.
C-H activation Decarboxylative coupling Diversification

Application Scenarios Where 1-(Carboxycarbonyl)cyclopropanecarboxylic Acid is the Preferred Starting Material


Synthesis of Dihydrofuran-Containing Bioactive Compounds

For medicinal chemistry programs targeting bioactive molecules containing a 2-substituted 4,5-dihydrofuran core, 1-(carboxycarbonyl)cyclopropanecarboxylic acid is the necessary precursor. Its class-specific thermal decarboxylative rearrangement provides direct access to this scaffold, a transformation that structurally simpler cyclopropane diacids cannot undergo . This enables a more convergent synthetic route compared to building the dihydrofuran ring via multi-step heterocycle assembly.

Developing Orthogonally Protected Building Blocks for Sequential Functionalization

Researchers needing a cyclopropane core with two differentially reactive carboxyl handles should select this compound over symmetric 1,1-cyclopropanedicarboxylic acid . The distinct electronic nature of the α-keto acid allows for its selective activation and decarboxylation under mild conditions, enabling stepwise, site-selective couplings (e.g., C-H activation, amide bond formation) that are impossible with chemically equivalent diacids.

Physicochemical Property Modulation in Lead Optimization

When a drug discovery project requires a cyclopropane-containing building block with enhanced water solubility and lower lipophilicity, 1-(carboxycarbonyl)cyclopropanecarboxylic acid is the superior choice. With a predicted LogP of -1.76, it is substantially more hydrophilic than 1,1-cyclopropanedicarboxylic acid (LogP ~0.3) [1]. This difference in partition coefficient directly impacts ADME profiles, formulation strategies, and chromatographic purification methods, making it a critical selection criterion for medicinal chemists.

Application
Selection Property
Validation Focus
Dihydrofuran scaffold synthesis
α-Keto decarboxylative rearrangement access
Verify dihydrofuran formation and selectivity
Sequential coupling strategies
Differentially reactive carboxyl handles
Validate stepwise activation selectivity
Hydrophilic cyclopropane building block
Enhanced hydrophilicity profile (predicted low LogP)
Assess partitioning and formulation compatibility
Quote Request

Request a Quote for 1-(Carboxycarbonyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.